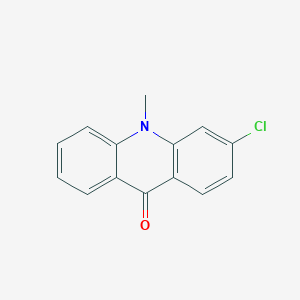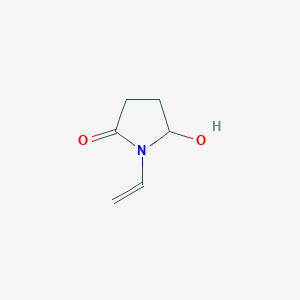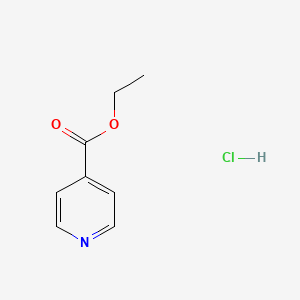
Ethyl isonicotinate hydrochloride
概要
説明
Ethyl isonicotinate hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethanol, and the resulting ester is then converted to its hydrochloride salt. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl isonicotinate hydrochloride can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ethyl isonicotinate is then treated with hydrochloric acid to form the hydrochloride salt.
-
Esterification Reaction
Reactants: Isonicotinic acid, ethanol
Catalyst: Sulfuric acid
Conditions: Reflux, elevated temperature
Product: Ethyl isonicotinate
-
Formation of Hydrochloride Salt
Reactant: Ethyl isonicotinate
Reagent: Hydrochloric acid
Conditions: Room temperature
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to obtain the final product with high purity.
化学反応の分析
Ethyl isonicotinate hydrochloride undergoes various chemical reactions, including:
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperature
Products: Reduced derivatives such as ethyl isonicotinyl alcohol
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives such as isonicotinic acid
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Products: Substituted derivatives such as ethyl isonicotinyl amine
科学的研究の応用
Ethyl isonicotinate hydrochloride has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of coordination compounds and metal-organic frameworks.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Utilized as an intermediate in the synthesis of pharmaceutical compounds.
- Explored for its potential therapeutic properties in treating various diseases.
-
Industry
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the formulation of materials with specific properties.
作用機序
The mechanism of action of ethyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isonicotinic acid, it can act as a ligand for various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Ethyl isonicotinate hydrochloride can be compared with other similar compounds, such as:
-
Isonicotinic Acid
- Similar structure but lacks the ethyl ester group.
- Used as a precursor in the synthesis of this compound.
-
Ethyl Nicotinate
- Similar ester structure but derived from nicotinic acid instead of isonicotinic acid.
- Used in different pharmaceutical and industrial applications.
-
Isonicotinamide
- Similar structure but contains an amide group instead of an ester group.
- Used as an intermediate in the synthesis of various pharmaceuticals.
This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMMWHOOOVJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608125 | |
| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58827-14-8 | |
| Record name | Ethyl pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
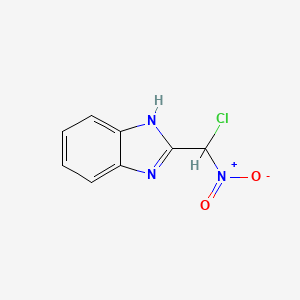
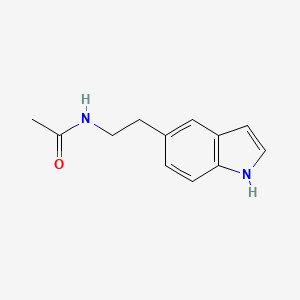
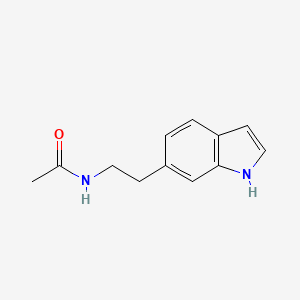
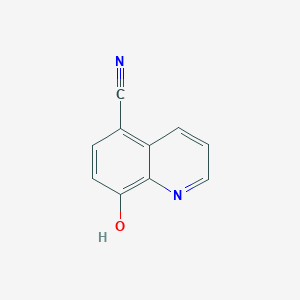


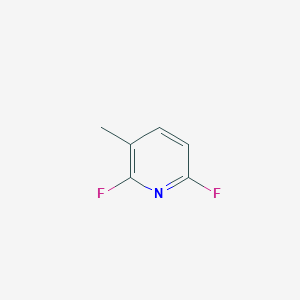
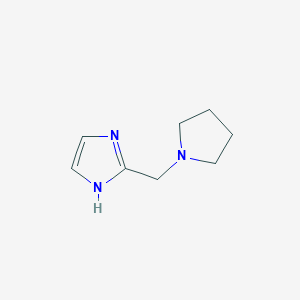
![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine](/img/structure/B3354329.png)
![2-[(6-Methoxy-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3354331.png)
